molecular formula C8H10N2O B1527900 2-cyclopropanecarbonyl-1-methyl-1H-imidazole CAS No. 1171935-72-0

2-cyclopropanecarbonyl-1-methyl-1H-imidazole

Cat. No.: B1527900
CAS No.: 1171935-72-0
M. Wt: 150.18 g/mol
InChI Key: AVNQKXRUXZMUIC-UHFFFAOYSA-N
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Description

“2-cyclopropanecarbonyl-1-methyl-1H-imidazole” is a compound that belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The molecular formula of this compound is C8H10N2O and it has a molecular weight of 150.18 .


Molecular Structure Analysis

The molecular structure of “this compound” involves an imidazole ring substituted at position 1 . The InChI code for this compound is 1S/C8H10N2O/c1-10-5-4-9-8(10)7(11)6-2-3-6/h4-6H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a liquid . It has a storage temperature of room temperature .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing imidazole derivatives and cyclopropane-annelated compounds. These compounds have been synthesized through various chemical reactions, including alkylation, cyclization, and Suzuki cross-coupling processes. For example, Du Hui-r et al. (2014) described the preparation of versatile imidazo[1,2-a]pyridine carboxylic acid derivatives through a multi-step process from commercially available 2-amino pyridine, highlighting the compound's potential as a building block in organic synthesis (Du Hui-r, 2014).

Biological Activity and Receptor Agonism

Certain cyclopropane-based compounds have been investigated for their selectivity and potency as receptor agonists. Yuji Kazuta et al. (2003) developed cyclopropane-based conformationally restricted analogues of histamine as potent histamine H3 receptor agonists, demonstrating the importance of the cyclopropane structure in enhancing receptor binding and activity (Kazuta et al., 2003).

Applications in Organic Chemistry

The cyclopropane moiety has been utilized in the development of catalysts and in facilitating chemical transformations. Studies have shown its effectiveness in conformational restriction of biologically active compounds, improving their activity. For instance, Kazuta et al. (2002) explored the use of chiral cyclopropane units in synthesizing conformationally restricted analogues of histamine, demonstrating their potential in drug development and organic synthesis (Kazuta, Matsuda, & Shuto, 2002).

Catalysis and Chemical Reactions

The structure has also been applied in catalysis, showing efficiency in transesterification and acylation reactions. N-heterocyclic carbenes derived from imidazoles have been effective catalysts in various organic reactions, including transesterification between esters and alcohols. Grasa et al. (2002) highlighted the utility of imidazol-2-ylidenes in mediating acylation of alcohols with vinyl acetate, showcasing their versatility as catalysts (Grasa, Kissling, & Nolan, 2002).

Photophysical Studies and Material Science

Imidazole and cyclopropane derivatives have found applications in photophysical studies and as materials for potential electronic and photonic devices. For example, the fluorescence spectroscopy and amplified spontaneous emission properties of phenylimidazoles have been studied, with methylation at the 1N position of 2-phenylimidazole yielding notable laser action in cyclohexane solutions, indicating potential uses in laser dyes and optical materials (del Valle, Claramunt, & Catalán, 2008).

Safety and Hazards

The safety information for “2-cyclopropanecarbonyl-1-methyl-1H-imidazole” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

cyclopropyl-(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-5-4-9-8(10)7(11)6-2-3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNQKXRUXZMUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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